2-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H12BrF3N4O2 and its molecular weight is 393.164. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound is involved in the synthesis of various derivatives and analogs. For example, Norman et al. (1993) discussed the synthesis of conformationally restricted derivatives of related compounds, emphasizing the importance of such processes in developing potential antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993). Sabbaghan and Hossaini (2012) described a high-yield, green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcasing the efficiency and environmental friendliness of the process (Sabbaghan & Hossaini, 2012).
Biological and Medicinal Applications
- Antipsychotic Potential : Research has explored derivatives of similar compounds for their potential antipsychotic properties. Norman et al. (1993) synthesized derivatives of remoxipride, a related compound, to explore their affinity to dopamine D-2 receptors, which is crucial for antipsychotic effects (Norman, Kelley, & Hollingsworth, 1993).
- Antimicrobial Activity : The synthesis and study of similar compounds have demonstrated potential antimicrobial properties. Limban et al. (2011) investigated the antipathogenic activity of thiourea derivatives, highlighting the potential of such compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical and Structural Analysis
- Crystal Structures and DFT Studies : Detailed structural analyses of similar compounds provide insights into their chemical properties and potential applications. For example, Ahmed et al. (2016) conducted crystal structure analyses and DFT studies of newly synthesized 1,2,3-triazoles, which are structurally related, to understand their stability and reactivity (Ahmed et al., 2016).
Potential Applications in Drug Synthesis
- Building Blocks in Drug Synthesis : Compounds like 2-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide serve as key intermediates in the synthesis of various drugs. Trost et al. (2004) illustrated the use of similar compounds as building blocks for asymmetric synthesis, important in the development of pharmaceuticals (Trost, Dogra, & Franzini, 2004).
Mechanism of Action
Benzamides
Benzamides are a class of compounds containing a benzamide moiety. They are known to have diverse biological activities, including anti-inflammatory, analgesic, and antiviral properties .
Triazoles
The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Triazoles are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Bromine Substitution
The presence of a bromine atom in the compound could potentially enhance its biological activity. Bromine atoms are often used in medicinal chemistry to improve the binding affinity of a drug to its target .
Properties
IUPAC Name |
2-bromo-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-6-18-10(22)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIWXJBVHYHHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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